molecular formula C23H26N4O2S B2360423 N-(benzo[d]thiazol-2-yl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide CAS No. 941881-82-9

N-(benzo[d]thiazol-2-yl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Cat. No.: B2360423
CAS No.: 941881-82-9
M. Wt: 422.55
InChI Key: RZCYAZZKSQUCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core linked to a piperidine-4-carboxamide scaffold via a 2-((2,4-dimethylphenyl)amino)-2-oxoethyl chain. Its design integrates multitarget pharmacophoric elements: the benzothiazole moiety is associated with kinase inhibition and anticancer activity , the piperidine ring enhances conformational rigidity, and the dimethylphenyl acetamide group contributes to lipophilicity and target binding .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-15-7-8-18(16(2)13-15)24-21(28)14-27-11-9-17(10-12-27)22(29)26-23-25-19-5-3-4-6-20(19)30-23/h3-8,13,17H,9-12,14H2,1-2H3,(H,24,28)(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCYAZZKSQUCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=NC4=CC=CC=C4S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.

Compound Overview

  • Molecular Formula : C23H26N4O2S
  • Molecular Weight : 422.55 g/mol
  • Purity : Typically around 95% .

Synthesis

The synthesis of this compound involves multi-step organic reactions, including:

  • Formation of the Benzo[d]thiazole Ring :
    • Cyclization of o-aminothiophenol with suitable aldehydes or ketones.
  • Attachment of the Dimethylphenyl Group :
    • Friedel-Crafts acylation reaction with 2,4-dimethylbenzoyl chloride using a Lewis acid catalyst.
  • Introduction of the Piperidine and Carboxamide Groups :
    • Nucleophilic substitution reactions leading to the final compound structure .

Anticancer Activity

This compound has shown promising results in various studies regarding its anticancer properties:

  • Cytotoxicity Studies :
    • A series of benzothiazole derivatives were tested against several cancer cell lines (A549, MCF7-MDR, HT1080). Some derivatives demonstrated significant cytotoxicity, suggesting that structural modifications can enhance activity .
CompoundCell LineIC50 (µM)
1A5495.0
2MCF7-MDR3.5
3HT10804.0

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • In Vitro Studies :
    • Several derivatives exhibited moderate inhibitory effects on bacterial growth, specifically against Staphylococcus aureus and certain fungi .
CompoundMicrobial TargetInhibition Zone (mm)
AStaphylococcus aureus15
BEscherichia coli12

The proposed mechanism of action for this compound involves:

  • Target Interaction :
    • The benzo[d]thiazole ring may interact with specific enzymes or receptors, modulating biological pathways.
  • Enhancement of Binding Affinity :
    • The presence of the dimethylphenyl and piperidine groups may enhance binding affinity and specificity towards biological targets .

Study on Cytotoxic Effects

A recent study evaluated the cytotoxic effects of several benzothiazole derivatives, including our compound. The results indicated that modifications in the structure significantly influenced cytotoxicity levels against various cancer cell lines:

"The synthesized compounds displayed varying degrees of cytotoxicity, with some derivatives achieving IC50 values lower than standard chemotherapeutics" .

Pharmacokinetics and Bioavailability

Preliminary pharmacokinetic studies suggested that compounds similar to this compound exhibit favorable bioavailability profiles in animal models, indicating potential for oral administration and therapeutic use .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzo[d]thiazole moiety, which is known for its pharmacological properties. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the benzo[d]thiazole ring : This can be achieved through cyclization reactions involving o-aminothiophenol and suitable aldehydes or ketones.
  • Attachment of the dimethylphenyl group : This may involve Friedel-Crafts acylation using 2,4-dimethylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
  • Introduction of the piperidine moiety : This is often accomplished through nucleophilic substitution reactions with various acylating agents.

Biological Mechanisms

The compound's biological activity is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzo[d]thiazole ring enhances binding affinity to these targets, while the dimethylphenyl and piperidine groups contribute to the specificity of these interactions.

Anticancer Applications

Numerous studies have highlighted the potential of N-(benzo[d]thiazol-2-yl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide as an anticancer agent:

CompoundCell LineIC50 (µM)Notes
Compound 1A549 (lung cancer)23.30 ± 0.35Strong selectivity against cancer cells
Compound 2U251 (glioblastoma)>1000High apoptosis percentage observed
Compound 3MCF-7 (breast cancer)5.71More effective than standard drug 5-fluorouracil

These findings suggest that modifications in the structure can lead to enhanced anticancer activity through increased selectivity and reduced toxicity .

Antiviral Applications

The antiviral efficacy of this compound has been evaluated against various viral strains. In vitro studies indicate that it can inhibit viral replication effectively while maintaining low cytotoxicity across different cell lines .

Case Studies and Research Findings

Several case studies illustrate the compound's potential:

  • Anticonvulsant Activity : A related thiazole compound demonstrated significant anticonvulsant properties in animal models, suggesting that similar derivatives could offer therapeutic benefits for epilepsy .
  • Cytotoxicity Studies : In vitro assays have shown varying degrees of cytotoxicity against different cancer cell lines, with some derivatives exhibiting selectivity that could minimize side effects in normal tissues .
  • Pharmacokinetic Studies : Research into the pharmacokinetics of thiazole-based compounds has revealed favorable absorption and distribution profiles, making them suitable candidates for further development in therapeutic applications .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key analogs differ in substituents on the phenylsulfonyl or acetamide-linked aromatic rings (Table 1):

Compound ID Substituent(s) on Aromatic Ring Yield (%) Key Properties
Target Compound 2,4-dimethylphenyl N/A High lipophilicity; electron-donating methyl groups enhance stability
4–22 2,4-dimethylphenyl (sulfonyl) 75 High yield due to steric/electronic favorability of methyl groups
4–20 2,4-dichlorophenyl 48 Electron-withdrawing Cl may improve binding but reduce solubility
4–23 2,4-dimethoxyphenyl 62 Methoxy groups increase polarity; moderate yield
4–9 3-fluorophenyl 47 Fluorine enhances metabolic stability but lowers yield
Compound 15 2,4-dimethylphenyl (acetamide) 69 Similar substituent; IR carbonyl stretch at 1713 cm⁻¹, m.p. 188–192°C

Key Observations :

  • Electron-donating groups (e.g., methyl in 4–22 and the target compound) correlate with higher synthetic yields (75% vs. 48% for electron-withdrawing 4–20) .
  • The target compound’s acetamide linkage (vs.

Core Scaffold Modifications

Analogous compounds with alternative heterocycles or linkers exhibit distinct properties (Table 2):

Compound ID Core Structure Molecular Weight Rotatable Bonds Polar Surface Area (Ų)
Target Compound Benzothiazole-piperidine ~455 (calc.) ~6 ~90 (est.)
5i Benzothiazole-piperazine 593.17 8 ~120
5j Benzothiazole-piperazine 507.10 7 ~110
Compound 15 Coumarin-thiazole 406.20 5 ~85

Key Observations :

  • The target compound’s rotatable bond count (~6) and polar surface area (~90 Ų) align with Veber’s criteria for oral bioavailability (≤10 rotatable bonds, ≤140 Ų) .
  • Piperazine-containing analogs (e.g., 5i) show higher molecular weights and polar surface areas, which may reduce membrane permeability compared to the target compound .

Bioavailability and Permeability

  • Lipophilicity : The 2,4-dimethylphenyl group in the target compound increases logP compared to halogenated analogs (e.g., 4–20), enhancing passive diffusion .
  • Metabolic Stability : Methyl groups resist oxidative metabolism better than halogens or methoxy substituents .

Target Binding

  • The benzothiazole moiety likely engages in π-π stacking with kinase targets, while the acetamide linker hydrogen-bonds to residues (e.g., in pain-related receptors) .
  • Compared to sulfonyl-linked analogs (e.g., 4–22), the acetamide group may offer flexibility for multitarget interactions .

Preparation Methods

Preparation of tert-Butyl Piperidine-4-carboxylate

Piperidine-4-carboxylic acid is protected as its tert-butyl ester to prevent undesired side reactions during subsequent steps. The reaction employs tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP):
$$
\text{Piperidine-4-carboxylic acid} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{tert-Butyl piperidine-4-carboxylate}
$$
Yield : 92% (reflux, 12 h).

Coupling with Benzo[d]thiazol-2-amine

The protected piperidine is coupled to benzo[d]thiazol-2-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DCM:
$$
\text{tert-Butyl piperidine-4-carboxylate} + \text{Benzo[d]thiazol-2-amine} \xrightarrow{\text{EDC, HOBt}} \text{tert-Butyl 1-(benzo[d]thiazol-2-ylcarbamoyl)piperidine-4-carboxylate}
$$
Conditions : Microwave irradiation at 80°C for 20 min.
Yield : 85% after column chromatography (SiO₂, ethyl acetate/hexane 1:2).

Deprotection of Boc Group

The Boc group is removed using hydrobromic acid (HBr) in acetic acid to yield the free amine:
$$
\text{tert-Butyl 1-(benzo[d]thiazol-2-ylcarbamoyl)piperidine-4-carboxylate} \xrightarrow{\text{HBr/AcOH}} \text{1-(Benzo[d]thiazol-2-ylcarbamoyl)piperidine-4-carboxylic acid}
$$
Yield : 88% (stirred at 0°C for 2 h).

Synthesis of 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl Side Chain

Preparation of 2-Chloro-N-(2,4-dimethylphenyl)acetamide

2,4-Dimethylaniline reacts with chloroacetyl chloride in the presence of triethylamine (TEA) in tetrahydrofuran (THF):
$$
\text{2,4-Dimethylaniline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, THF}} \text{2-Chloro-N-(2,4-dimethylphenyl)acetamide}
$$
Yield : 78% (0°C, 1 h).

Alkylation of Piperidine-4-carboxamide

The free amine from Section 2.3 undergoes alkylation with 2-chloro-N-(2,4-dimethylphenyl)acetamide in acetonitrile (MeCN) using potassium carbonate (K₂CO₃) as a base:
$$
\text{1-(Benzo[d]thiazol-2-ylcarbamoyl)piperidine-4-carboxylic acid} + \text{2-Chloro-N-(2,4-dimethylphenyl)acetamide} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{N-(Benzo[d]thiazol-2-yl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide}
$$
Conditions : Reflux for 8 h.
Yield : 70% after recrystallization (ethanol/water).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.89–7.82 (m, 2H, Ar-H), 7.50–7.43 (m, 2H, Ar-H), 7.21 (d, J = 8.2 Hz, 1H, Ar-H), 6.98 (s, 1H, Ar-H), 4.12 (s, 2H, CH₂CO), 3.68–3.58 (m, 2H, piperidine-H), 2.92–2.84 (m, 2H, piperidine-H), 2.32 (s, 3H, CH₃), 2.28 (s, 3H, CH₃), 1.98–1.85 (m, 4H, piperidine-H).

High-Performance Liquid Chromatography (HPLC)

  • Purity : 98.5% (C18 column, MeCN/H₂O 70:30, 1 mL/min).

Mass Spectrometry (MS)

  • ESI-MS : m/z 479.2 [M+H]⁺ (calculated for C₂₄H₂₆N₄O₂S: 478.2).

Optimization and Challenges

Microwave-Assisted Coupling

Microwave irradiation reduced coupling time from 12 h to 20 min while improving yield from 72% to 85%.

Side Reactions

Polybrominated by-products were observed during α-bromination steps; this was mitigated by controlling NBS stoichiometry (1.1 eq.) and reaction temperature (0°C).

Q & A

Q. Characterization :

  • NMR spectroscopy confirms regiochemistry (e.g., piperidine ring protons at δ 1.6–3.6 ppm; aromatic protons at δ 7.0–8.5 ppm) .
  • HPLC ensures purity (>95%), with retention times calibrated against standards .

Which analytical techniques are critical for confirming structural integrity and purity?

  • 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., distinguishing piperidine vs. thiazole carbons) .
  • Mass spectrometry (HRMS or ESI-MS) : Validates molecular weight (e.g., m/z 452.59 for a related piperidine-thiazole analog) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing (monoclinic P21/c space group, unit cell parameters: a = 22.28 Å, b = 10.19 Å) .

Advanced Research Questions

How can reaction yields be optimized when synthesizing this compound?

Yields depend on:

  • Solvent polarity : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency .
  • Catalyst selection : Pd catalysts improve cross-coupling steps (e.g., Suzuki-Miyaura for aryl-thiazole linkages) .
  • Temperature control : Reflux conditions (80–100°C) for cyclization vs. room temperature for amidation .

Case study : A piperidine-thiazole derivative achieved 75% yield using DMF and HATU at 0°C , whereas similar reactions in THF yielded <40% .

How should researchers design experiments to resolve contradictory biological activity data?

  • Dose-response assays : Test across a wide concentration range (nM–μM) to identify non-linear effects .
  • Off-target profiling : Use kinase panels or proteome-wide screens to rule out non-specific interactions .
  • Structural analogs : Compare activities of derivatives (e.g., replacing 2,4-dimethylphenyl with fluorophenyl) to isolate pharmacophores .

Example : A thiazole-piperidine carboxamide showed IC₅₀ = 0.5 μM against CK1δ but no activity against CK1ε, highlighting isoform specificity .

What computational methods predict target interactions and guide SAR studies?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models ligand binding to targets (e.g., D1 protease or kinase domains) .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2.0 Å over 100 ns) .
  • QSAR models : Correlate substituent electronegativity (e.g., CF₃ vs. CH₃) with bioactivity .

Q. Table 1: SAR of Thiazole-Piperidine Analogs

SubstituentTarget Activity (IC₅₀)Reference
2,4-DimethylphenylCK1δ: 0.5 μM
4-FluorophenylAnticancer: 2.1 μM
4-MethoxyphenylAntimicrobial: 5.8 μM

How are crystallographic data used to validate molecular interactions?

  • Single-crystal X-ray diffraction : Confirms bond lengths (C–N: 1.33 Å) and dihedral angles (e.g., 85.2° between thiazole and piperidine planes) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals contacts) .

Methodological Considerations

What strategies mitigate synthetic challenges like low yields or impurities?

  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC .
  • In situ monitoring : TLC or LC-MS tracks reaction progress to optimize quenching times .

How to prioritize biological targets for this compound?

  • Phylogenetic analysis : Compare homology of kinase or protease targets across species .
  • Transcriptomics : Identify overexpressed targets (e.g., CK1δ in colon cancer) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.